Lipophilicity (XLogP3) Differentiation: 4,6-Dimethyl vs. Unsubstituted Indole-2-methanol
The 4,6-dimethyl substitution increases calculated lipophilicity by approximately 0.9 log units compared to unsubstituted (1H-indol-2-yl)methanol (computed XLogP3 ~1.0), directly influencing membrane permeability, non-specific binding, and logD-dependent assay behavior when the scaffold is advanced into lead optimization [1]. This quantitative difference is critical for fragment growing and library design where target logP ranges must be maintained [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.9 |
| Comparator Or Baseline | Unsubstituted (1H-indol-2-yl)methanol: XLogP3 ≈ 1.0 (estimated by structure subtraction of two methyl groups) |
| Quantified Difference | ΔXLogP3 ≈ +0.9 |
| Conditions | PubChem XLogP3 3.0 algorithm; computed molecular descriptors |
Why This Matters
Procurement of the correctly methylated analog ensures the designed lipophilicity for consistent permeability and solubility in screening cascades; the ~0.9 log unit shift from the unsubstituted parent is large enough to alter compound ranking in lead optimization.
- [1] PubChem, CID 23075381. Computed XLogP3 for (4,6-Dimethyl-1H-indol-2-yl)methanol = 1.9. https://pubchem.ncbi.nlm.nih.gov/compound/23075381 View Source
- [2] PubChem, CID 24621-70-3 (1H-indol-2-yl)methanol. Computed XLogP3 ≈ 1.0. https://pubchem.ncbi.nlm.nih.gov/compound/24621-70-3 View Source
